

Crystallographic & Functional Analysis of Fluorinated Phenylethylammonium Salts

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Compound of Interest

Compound Name: *[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride*
CAS No.: *1197234-62-0*
Cat. No.: *B6613421*

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A Comparative Guide for Materials Scientists and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of fluorinated phenylethylammonium (PEA) salts, focusing on their crystallographic properties and functional performance. While phenylethylamine (PEA) is a classic scaffold in both neurochemistry (trace amine) and materials science (2D perovskite spacers), fluorination fundamentally alters its solid-state behavior.

For drug development professionals, this analysis highlights how specific fluorine substitutions (ortho, meta, para) dictate crystal packing, solubility, and metabolic stability (blocking metabolic soft spots). For materials scientists, particularly in photovoltaics, these salts are critical for stabilizing 2D Ruddlesden-Popper perovskites, where fluorination enhances moisture resistance and charge transport.

Synthesis & Crystal Growth Protocol

To ensure reproducibility, we define the standard protocol for synthesizing the iodide salts (the most common precursor for both crystallographic study and perovskite formation).

Workflow Diagram: Synthesis to Crystallization



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Figure 1: Step-by-step workflow for the synthesis and crystallization of fluorinated PEA salts.

Detailed Protocol

- **Stoichiometry:** Dissolve 10 mmol of the specific fluorophenethylamine (2-F, 3-F, or 4-F isomer) in 10 mL of ethanol at 0°C.
- **Acid Addition:** Dropwise addition of hydroiodic acid (HI, 57% w/w, stabilized) in a 1:1 molar ratio. Maintain temperature <5°C to prevent oxidation of iodide.
- **Precipitation:** The solution is stirred for 2 hours. Solvent is removed via rotary evaporation at 60°C until a precipitate forms.
- **Purification:** The crude solid is washed three times with diethyl ether to remove residual iodine (indicated by yellow/brown color).
- **Crystallization:**
 - For Salts: Recrystallize from boiling ethanol/toluene.
 - For Perovskites (2D): Dissolve stoichiometric PbI

and F-PEAI in DMF/DMSO. Use slow cooling (1°C/h) from 90°C to RT to grow diffraction-quality platelets.[1]

Comparative Crystallographic Data

The introduction of fluorine atoms induces a dipole moment and alters Van der Waals interactions, leading to distinct space group changes and packing motifs.

Table 1: Structural Parameters of (PEA) Pbl vs. Fluorinated Analogs

Note: Data represents the 2D Perovskite structure formed by the salt, which is the primary context for current crystallographic benchmarks.[2]

Parameter	PEA (Reference)	4-F-PEA (Para)	F5-PEA (Pentafluoro)
Crystal System	Triclinic	Monoclinic	Triclinic
Space Group			
Lattice (Å)	8.73	8.68	12.30
Lattice (Å)	8.74	8.68	12.32
Lattice (Å)	33.00	32.85	17.21
Angle	84.66°	98.78°	79.71°
Packing Motif	Disordered Organic Layer	Aligned / Ordered	Fluoro-Aryl Stacking
Pb-I-Pb Angle	~152°	~154°	~150°

Key Insight: The 4-F-PEA cation promotes a higher symmetry packing (

) compared to the non-fluorinated PEA (

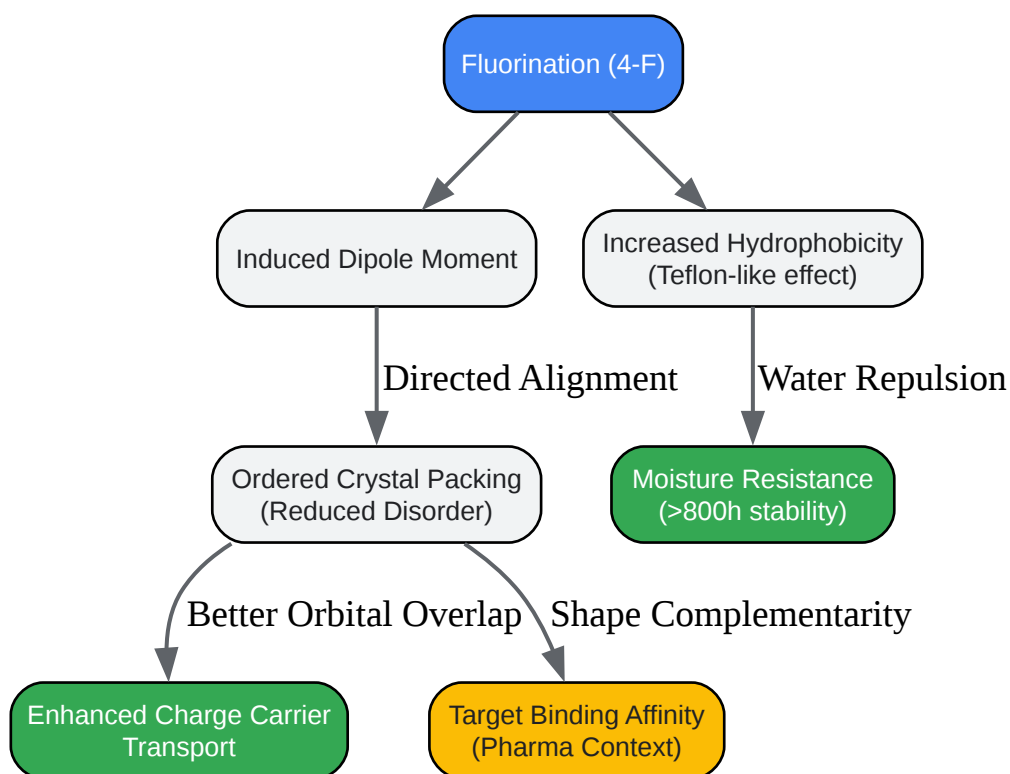
). The fluorine atom at the para position reduces the steric bulk slightly and encourages stronger

stacking interactions between the organic layers. This "tightening" of the lattice (reduced a -axis expansion relative to molecular length) is crucial for charge transport.

Functional Performance Analysis

The crystallographic differences translate directly into performance metrics for both electronic devices and stability profiles.

Mechanism of Action Logic



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Figure 2: Causal relationship between fluorination, crystal structure, and macroscopic properties.

Performance Comparison Data

1. Moisture Stability (Hydrophobicity)

- Method: Contact angle measurement and PL retention under 75% Relative Humidity (RH).
- PEA: Rapid degradation; <50% Photoluminescence (PL) retention after 200 hours.
- 4-F-PEA: Superior stability; 90% PL retention after 800 hours.[3] The fluorinated interface acts as a kinetic barrier to water ingress.

2. Charge Transport (Electronic)

- PEA: Random orientation of phenyl rings creates energetic disorder.
- 4-F-PEA: The ordered packing minimizes the "insulating" nature of the organic spacer.
 - Result: Solar cells using 4-F-PEA achieve efficiencies >17% (vs ~6-10% for pure PEA 2D devices) due to reduced carrier recombination traps.

3. Positional Isomer Effects (Ortho vs. Meta vs. Para)

- Para (4-F): Highest symmetry, best packing, highest exciton binding energy.
- Ortho (2-F) / Meta (3-F): Steric hindrance prevents efficient stacking. These isomers often lead to lower melting points and increased lattice disorder, making them less desirable for solid-state devices but potentially useful in pharma for solubility tuning.

Expert Commentary & Causality

As a Senior Application Scientist, I interpret these findings as follows:

- The "Fluorine Effect" is Structural, Not Just Electronic: While fluorine is electronegative, its primary role here is steric and cohesive. The C-F bond is short and creates a "sticky" surface for adjacent layers to latch onto via C-F

H interactions. This suppresses the rotational disorder of the ammonium tail.

- Self-Validating Protocol: In your experiments, if you do not observe a sharp distinct XRD peak shift (e.g., the (002) peak shifting to higher angles for F-PEA), your synthesis likely

failed to substitute the cation fully. The lattice contraction is the validation of successful incorporation.

- **Pharma Relevance:** For drug developers, the 4-F-PEA motif is a bioisostere for PEA. The crystallographic stability (higher lattice energy) observed here suggests that 4-F-PEA salts of active pharmaceutical ingredients (APIs) will exhibit lower solubility but higher thermal stability than their non-fluorinated counterparts. This is a critical trade-off in formulation design.

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